molecular formula C10H14N2O B074804 Methanimidamide, N'-(4-methoxyphenyl)-N,N-dimethyl- CAS No. 1202-62-6

Methanimidamide, N'-(4-methoxyphenyl)-N,N-dimethyl-

Cat. No. B074804
CAS RN: 1202-62-6
M. Wt: 178.23 g/mol
InChI Key: KEHWKNJZSFYKEM-UHFFFAOYSA-N
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Description

Methanimidamide, N'-(4-methoxyphenyl)-N,N-dimethyl-, also known as MMDA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising tool for investigating various biological processes. We will also explore the scientific research applications of MMDA, as well as future directions for its use in research.

Scientific Research Applications

Methanimidamide, N'-(4-methoxyphenyl)-N,N-dimethyl- has been used in a variety of scientific research applications due to its ability to modulate various biological processes. One of the most promising applications of Methanimidamide, N'-(4-methoxyphenyl)-N,N-dimethyl- is in the study of pain management. Methanimidamide, N'-(4-methoxyphenyl)-N,N-dimethyl- has been shown to act as a potent analgesic in animal models, making it a potential candidate for the development of new pain medications. Additionally, Methanimidamide, N'-(4-methoxyphenyl)-N,N-dimethyl- has been shown to have anti-inflammatory effects, which could make it useful in the treatment of various inflammatory conditions.

Mechanism Of Action

The mechanism of action of Methanimidamide, N'-(4-methoxyphenyl)-N,N-dimethyl- is not fully understood, but it is thought to act on various neurotransmitter systems in the brain. Methanimidamide, N'-(4-methoxyphenyl)-N,N-dimethyl- has been shown to interact with serotonin receptors, which could explain its analgesic and anti-inflammatory effects. Additionally, Methanimidamide, N'-(4-methoxyphenyl)-N,N-dimethyl- has been shown to increase the release of dopamine and norepinephrine, which could contribute to its stimulant effects.

Biochemical And Physiological Effects

Methanimidamide, N'-(4-methoxyphenyl)-N,N-dimethyl- has a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and stimulation of the central nervous system. Methanimidamide, N'-(4-methoxyphenyl)-N,N-dimethyl- has also been shown to increase heart rate and blood pressure, which could limit its use in certain experimental settings.

Advantages And Limitations For Lab Experiments

One advantage of using Methanimidamide, N'-(4-methoxyphenyl)-N,N-dimethyl- in lab experiments is its potency and selectivity. Methanimidamide, N'-(4-methoxyphenyl)-N,N-dimethyl- has been shown to have a high affinity for certain neurotransmitter receptors, making it a useful tool for investigating the role of these receptors in various biological processes. However, the stimulant effects of Methanimidamide, N'-(4-methoxyphenyl)-N,N-dimethyl- could make it difficult to use in certain experimental settings, and its effects on heart rate and blood pressure could limit its use in studies involving cardiovascular function.

Future Directions

There are several potential future directions for the use of Methanimidamide, N'-(4-methoxyphenyl)-N,N-dimethyl- in scientific research. One area of interest is the development of new pain medications based on the analgesic properties of Methanimidamide, N'-(4-methoxyphenyl)-N,N-dimethyl-. Additionally, Methanimidamide, N'-(4-methoxyphenyl)-N,N-dimethyl- could be useful in the study of various neurological disorders, such as Parkinson's disease and depression. Further research is needed to fully understand the mechanism of action of Methanimidamide, N'-(4-methoxyphenyl)-N,N-dimethyl- and to explore its potential applications in scientific research.

Synthesis Methods

Methanimidamide, N'-(4-methoxyphenyl)-N,N-dimethyl- can be synthesized through a multi-step process involving the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. This intermediate is then reacted with dimethylamine to form the final product, Methanimidamide, N'-(4-methoxyphenyl)-N,N-dimethyl-. The synthesis of Methanimidamide, N'-(4-methoxyphenyl)-N,N-dimethyl- has been optimized to yield high purity and yield, making it a reliable compound for scientific research.

properties

IUPAC Name

N'-(4-methoxyphenyl)-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-12(2)8-11-9-4-6-10(13-3)7-5-9/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHWKNJZSFYKEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20903004, DTXSID401238616
Record name NoName_3584
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20903004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N′-(4-Methoxyphenyl)-N,N-dimethylmethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401238616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methanimidamide, N'-(4-methoxyphenyl)-N,N-dimethyl-

CAS RN

1202-62-6
Record name N′-(4-Methoxyphenyl)-N,N-dimethylmethanimidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1202-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanimidamide, N'-(4-methoxyphenyl)-N,N-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001202626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N′-(4-Methoxyphenyl)-N,N-dimethylmethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401238616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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